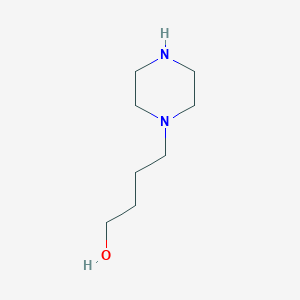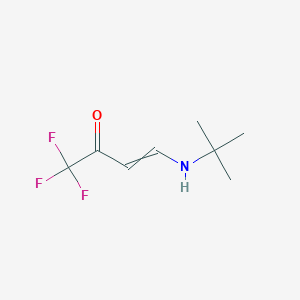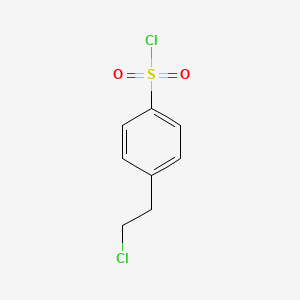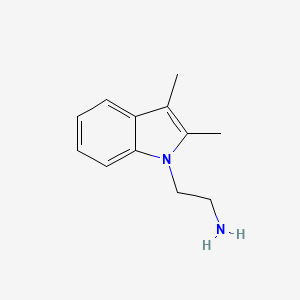
3-(1H-1,2,4-Triazol-1-yl)propan-1-amin
Übersicht
Beschreibung
3-(1H-1,2,4-triazol-1-yl)propan-1-amine (3-TPA) is an organic compound that has been studied for its potential applications in various scientific fields. It is a derivative of propan-1-amine, and is a member of the triazole family. 3-TPA has been used in a variety of scientific research applications, including biochemistry, physiology, and drug development, due to its unique chemical structure and properties.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Diese Verbindung wurde bei der Synthese von Derivaten verwendet, die Antitumoreigenschaften aufweisen. So haben beispielsweise substituierte (1-(Benzyl)-1H-1,2,3-Triazol-4-yl)-Derivate gezeigt, dass sie Apoptose in Krebszellen induzieren, insbesondere in Brustkrebszelllinien .
Antibakterielle und Antimykotische Mittel
Triazole, einschließlich 3-(1H-1,2,4-Triazol-1-yl)propan-1-amin, wurden als wirksame antibakterielle und antimykotische Mittel beschrieben. Diese Eigenschaften machen sie wertvoll für die Entwicklung neuer Medikamente zur Behandlung von Infektionen .
Antivirelle und entzündungshemmende Anwendungen
Der Triazolring ist ein häufiges Motiv in antiviralen und entzündungshemmenden Wirkstoffen. Die Forschung hat gezeigt, dass bestimmte Triazolderivate wirksam gegen verschiedene Virusinfektionen und entzündliche Erkrankungen sein können .
Pflanzenschutzmittel
Einige Triazolverbindungen werden in der Landwirtschaft aufgrund ihrer fungiziden Eigenschaften eingesetzt, um Kulturen vor Pilzkrankheiten zu schützen .
Lichtstabilisatoren und Farbstoffe
Aufgrund ihrer chemischen Stabilität werden Triazole als Lichtstabilisatoren verwendet, um Materialien vor dem Abbau durch UV-Licht zu schützen. Sie werden auch bei der Synthese von Farbstoffen eingesetzt .
Korrosionsschutzmittel
Triazole finden Anwendung als Korrosionsschutzmittel, da sie Komplexe mit Metallen bilden und diese vor Oxidation schützen können .
Synthese von Propanamiden
Die Verbindung wurde bei der Synthese von Propanamiden verwendet, die wichtige Zwischenprodukte in Pharmazeutika und anderen organischen Verbindungen sind .
Katalytische Anwendungen
Als Ligand stabilisiert diese Verbindung Kupfer(I)-Ionen, wodurch deren katalytische Wirkung bei chemischen Reaktionen wie der Azid-Alkin-Cycloaddition verstärkt wird .
Wirkmechanismus
Target of Action
Similar compounds with a 1,2,4-triazole ring have been reported to interact with the iron in the heme moiety of cytochrome p450 enzymes .
Mode of Action
It’s known that nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cytochrome p450 enzymes . This interaction could potentially lead to changes in the enzyme’s activity.
Biochemical Pathways
Compounds with a similar 1,2,4-triazole ring have been reported to inhibit the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .
Pharmacokinetics
It’s known that the presence of a 1,2,4-triazole ring in a compound can improve its pharmacokinetic properties, including bioavailability .
Result of Action
Similar compounds have been reported to exhibit cytotoxic activity against certain cancer cell lines .
Action Environment
It’s known that various internal and external factors can influence the action of similar compounds, including genetics, viruses, drugs, diet, and smoking .
Eigenschaften
IUPAC Name |
3-(1,2,4-triazol-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c6-2-1-3-9-5-7-4-8-9/h4-5H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXJEYNOJZNYBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402620 | |
| Record name | 1H-1,2,4-TRIAZOLE-1-PROPANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69807-82-5 | |
| Record name | 1H-1,2,4-Triazole-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69807-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-TRIAZOLE-1-PROPANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does modifying the structure of 3-(1H-1,2,4-triazol-1-yl)propan-1-amine impact its antifungal activity?
A1: Research indicates that substituting the amine group of 3-(1H-1,2,4-triazol-1-yl)propan-1-amine with various groups can significantly influence its antifungal activity. Specifically, the study investigated N-mono- or N, N-disubstituted [2-(2,4-dichlorophenyl-3-(1,2,4-triazol-1-yl)]propylamines and N-[2-(2,4-dichlorophenyl-3-(1,2,4-triazol-1-yl)propyl]amides. The findings suggest that retaining antifungal activity against various plant pathogenic fungi is possible when the substituents are not excessively bulky or lipophilic. [] For instance, incorporating allyl, propargyl, and cyclopropyl groups as substituents proved particularly effective in maintaining antifungal properties. []
Q2: What is the mechanism of action of these modified triazole compounds against fungi?
A2: While some structural similarities exist between these compounds and squalene epoxidase inhibitors like terbinafine and naftifine, the research suggests that the modified triazole derivatives retain the typical mechanism of action observed in other triazole antifungals. [] This implies that they likely target the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, ultimately disrupting ergosterol biosynthesis, a crucial component of the fungal cell membrane.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![n-[(1-Methyl-1h-imidazol-2-yl)methyl]propan-2-amine](/img/structure/B1351959.png)




![2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B1351991.png)



![[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B1352014.png)
![7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1352015.png)
![(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1352016.png)